molecular formula C19H16ClN5O3S2 B12628973 C19H16ClN5O3S2

C19H16ClN5O3S2

Cat. No.: B12628973
M. Wt: 461.9 g/mol
InChI Key: IFSYHYNPKHZCTM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazinone, 4-[(6-chlorobenzo[b]thien-2-yl)sulfonyl]-1-(1H-imidazo[4,5-c]pyridin-2-yl methyl) involves multiple steps, including the formation of the piperazinone ring and the attachment of the sulfonyl and imidazo groups. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound. Detailed synthetic routes and reaction conditions are often proprietary and can vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Piperazinone, 4-[(6-chlorobenzo[b]thien-2-yl)sulfonyl]-1-(1H-imidazo[4,5-c]pyridin-2-yl methyl): undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions can vary, including temperature, pressure, and solvent choice .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Mechanism of Action

The mechanism of action of Piperazinone, 4-[(6-chlorobenzo[b]thien-2-yl)sulfonyl]-1-(1H-imidazo[4,5-c]pyridin-2-yl methyl) involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Piperazinone, 4-[(6-chlorobenzo[b]thien-2-yl)sulfonyl]-1-(1H-imidazo[4,5-c]pyridin-2-yl methyl) include other piperazinone derivatives and compounds with similar structural features, such as:

Uniqueness

The uniqueness of **Piperazinone, 4-[(6-chlorobenzo[b]thien-2-yl)sulfonyl]-1-(1H-imidazo[4,5-c]

Properties

Molecular Formula

C19H16ClN5O3S2

Molecular Weight

461.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C19H16ClN5O3S2/c20-13-2-4-15(5-3-13)30(27,28)25-19-24-16-6-1-12(9-17(16)29-19)18(26)22-8-7-14-10-21-11-23-14/h1-6,9-11H,7-8H2,(H,21,23)(H,22,26)(H,24,25)

InChI Key

IFSYHYNPKHZCTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)NCCC4=CN=CN4)Cl

Origin of Product

United States

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